molecular formula C17H17ClN2O3 B4936211 N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide

N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide

Cat. No. B4936211
M. Wt: 332.8 g/mol
InChI Key: RUTKVSXHRUVVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide, also known as CEC, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic uses. CEC belongs to the class of compounds known as benzamides and has been studied for its ability to modulate various biological processes.

Mechanism of Action

N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide exerts its biological effects by binding to specific receptors in the body. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways involved in cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and modulate the immune response. In vivo studies have shown that this compound can inhibit tumor growth, improve cognitive function, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Another area of interest is the exploration of the potential of this compound as a modulator of the immune response. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a synthetic compound that has shown potential for use in various fields of scientific research. Its ability to modulate various biological processes makes it a promising candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.

Synthesis Methods

The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide involves several steps, including the reaction of 4-chloroacetophenone with 3-methoxybenzaldehyde to form the intermediate compound, followed by reaction with ethylenediamine to form the final product. The synthesis of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been studied for its potential therapeutic uses in various fields such as cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-23-15-4-2-3-14(11-15)20-17(22)16(21)19-10-9-12-5-7-13(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTKVSXHRUVVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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